molecular formula C10H12N2 B073237 1,5,6-Trimethylbenzimidazole CAS No. 1128-27-4

1,5,6-Trimethylbenzimidazole

Cat. No.: B073237
CAS No.: 1128-27-4
M. Wt: 160.22 g/mol
InChI Key: LMAVJMARZPTUQH-UHFFFAOYSA-N
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Description

1,5,6-Trimethylbenzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole core with three methyl groups attached at the 1, 5, and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5,6-Trimethylbenzimidazole can be synthesized through the condensation of o-phenylenediamine with trimethyl orthoformate. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring. The reaction can be represented as follows:

C6H4(NH2)2+HC(OCH3)3C6H4N(NH)CH+3CH3OHC_6H_4(NH_2)_2 + HC(OCH_3)_3 \rightarrow C_6H_4N(NH)CH + 3CH_3OH C6​H4​(NH2​)2​+HC(OCH3​)3​→C6​H4​N(NH)CH+3CH3​OH

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,5,6-Trimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to a dihydrobenzimidazole derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,5,6-Trimethylbenzimidazole has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, lacking the methyl groups, is widely studied for its diverse applications.

    2,5,6-Trimethylbenzimidazole: Another derivative with methyl groups at different positions, offering distinct chemical properties.

    N-Ribosyl-dimethylbenzimidazole: Found in vitamin B12, highlighting the biological significance of benzimidazole derivatives.

Uniqueness: 1,5,6-Trimethylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives.

Properties

IUPAC Name

1,5,6-trimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAVJMARZPTUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In an oven dried nitrogen purged 3 neck 50 mL round bottom flask, 5.00 g (34.20 mmol) of 5,6-dimethylbenzimidazole in 20 mL of dry dimethylformamide is reacted with 1.51 g (37.62 mmol) of sodium hydride at room temperature for 4 h. 2.34 mL (37.62 mmol) of iodomethane is added and reaction is allowed to stir at room temperature overnight. Reaction is quenched with water, layers are separated, extract aqueous 3×50 mL ethyl acetate, dry (MgSO4), and concentrate. The crude mixture is purified by chromatography using dichloromethane: methanol as a solvent system. Product containing fractions are combined to obtain 3.75 g of the title compound, 68% yield. MS, ES+=161.1. H1NMR (CDCl3) δ 7.98 (s, 1H); 7.37 (s, 1H); 7.29 (s, 1H); 3.74 (s, 3H); 2.31 (s, 3H); 2.28 (s, 3H) ppm
Quantity
5 g
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20 mL
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1.51 g
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2.34 mL
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reactant
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

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